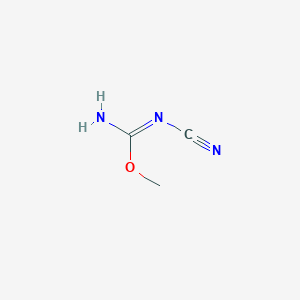
methyl N'-cyanocarbamimidate
Descripción general
Descripción
Methyl N’-cyanocarbamimidate is an organic compound characterized by the presence of a cyano group (–CN) and a carbamimidate group (–C(=NH)NH2)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl N’-cyanocarbamimidate can be synthesized through the reaction of methyl cyanoacetate with amines. The reaction typically involves the treatment of methyl cyanoacetate with different amines under solvent-free conditions at room temperature or with mild heating. For example, stirring methyl cyanoacetate with amines at room temperature or at 70°C for several hours can yield the desired product .
Industrial Production Methods: Industrial production of methyl N’-cyanocarbamimidate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl N’-cyanocarbamimidate undergoes various chemical reactions, including:
Substitution Reactions: The active hydrogen atoms in the compound can participate in substitution reactions with electrophiles.
Condensation Reactions: The compound can undergo condensation reactions with carbonyl compounds to form heterocyclic structures.
Addition Reactions: The cyano group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides and aryl halides can be used under basic conditions.
Condensation Reactions: Carbonyl compounds like aldehydes and ketones are commonly used, often in the presence of acid or base catalysts.
Addition Reactions: Nucleophiles such as amines and alcohols can be used under mild conditions.
Major Products Formed:
Substitution Reactions: Substituted carbamimidates.
Condensation Reactions: Heterocyclic compounds.
Addition Reactions: Amino and hydroxyl derivatives.
Aplicaciones Científicas De Investigación
Methyl N’-cyanocarbamimidate has several applications in scientific research:
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of methyl N’-cyanocarbamimidate involves its reactivity with various nucleophiles and electrophiles. The cyano group and the carbamimidate group can interact with different molecular targets, leading to the formation of new chemical bonds and structures. The specific pathways and molecular targets depend on the nature of the reacting species and the reaction conditions.
Comparación Con Compuestos Similares
Methyl N-substituted-N’-cyanocarbamimidothioates: These compounds are derived from dimethyl N-cyanodithioiminocarbonate and have similar reactivity and applications.
Cyanoacetamides: These compounds also contain a cyano group and are used in similar synthetic applications.
Uniqueness: Methyl N’-cyanocarbamimidate is unique due to its specific combination of functional groups, which provides distinct reactivity patterns and potential applications. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in organic synthesis.
Propiedades
IUPAC Name |
methyl N'-cyanocarbamimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c1-7-3(5)6-2-4/h1H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTITSOPBIRXOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=NC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576250 | |
| Record name | Methyl N'-cyanocarbamimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13947-83-6 | |
| Record name | Methyl N'-cyanocarbamimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B79725.png)


